methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their medicinal properties. Structurally, it features a benzyl group at N1, a 4-(benzyloxy)-3-methoxyphenyl substituent at C4, and a methyl ester at C5 (Figure 1). DHPMs are typically synthesized via the Biginelli reaction, which involves a one-pot condensation of aldehydes, urea/thiourea, and β-keto esters .
Properties
IUPAC Name |
methyl 3-benzyl-6-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-19-25(27(31)34-3)26(29-28(32)30(19)17-20-10-6-4-7-11-20)22-14-15-23(24(16-22)33-2)35-18-21-12-8-5-9-13-21/h4-16,26H,17-18H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMDLWRQOWYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Overview of Tetrahydropyrimidines
Tetrahydropyrimidines are known for their wide-ranging pharmacological properties. They have been investigated for their potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes. The structural diversity within this class allows for modifications that can enhance specific biological activities.
Antimicrobial Activity
Research has demonstrated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various tetrahydropyrimidines found that certain compounds displayed potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains and fungi:
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4e | 0.20 | Antifungal |
| 4b | 0.25 | Antibacterial |
| 4k | 0.30 | Antibacterial/Fungal |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics that align with those of active compounds in this class .
Anticancer Activity
The anticancer potential of tetrahydropyrimidine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds derived from tetrahydropyrimidines were evaluated for their cytotoxic effects on HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer) cell lines:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| 12 | HeLa | 37 | EGFR/VEGFR-2 inhibition |
| 15 | K562 | 35 | Apoptotic pathway induction |
| 14 | MDA-MB-231 | 41 | Pro-apoptotic effects |
The compound this compound is hypothesized to exhibit similar cytotoxicity based on its structural analogies with other effective derivatives .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound may also act as an inhibitor of key enzymes involved in metabolic pathways. Notably, α-glucosidase inhibition is a significant area of interest due to its implications in diabetes management:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5c | 6.261 | α-glucosidase |
| 5g | 6.539 | α-amylase |
These results indicate that modifications to the tetrahydropyrimidine scaffold can lead to enhanced enzyme inhibitory activity .
Case Studies
Several studies have focused on the synthesis and biological evaluation of tetrahydropyrimidine derivatives:
- Study on Antimicrobial Properties : A comprehensive evaluation involving the synthesis of multiple tetrahydropyrimidines led to the identification of several compounds with notable antibacterial and antifungal activities. The study utilized broth microdilution methods to determine MIC values .
- Cytotoxicity Assessment : Another research effort synthesized new dihydropyrimidine derivatives and assessed their cytotoxic effects against various cancer cell lines using the MTT assay. The results highlighted significant differences in activity based on structural variations .
- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory potential of tetrahydropyrimidines revealed promising candidates for α-glucosidase inhibition, suggesting therapeutic applications in diabetes management .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring at C4 is a critical determinant of bioactivity. Key analogs include:
- Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-DHPM-5-carboxylate : Differs only in the ester group (ethyl vs. methyl), which may enhance lipophilicity and bioavailability .
- Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : Incorporates a fluorine atom, which can alter electronic properties and metabolic stability .
Table 1: Substituent Effects on Key Analogs
Oxo vs. Thioxo Modifications
Replacing the 2-oxo group with 2-thioxo (e.g., in 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate esters ) introduces sulfur, which enhances antioxidant activity (IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazine scavenging) but reduces TP inhibition .
Heterocyclic Additions
- Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate : Incorporates a pyrazole ring, broadening antibacterial and antitumor applications .
- Ethyl 4-(4-oxochromen-3-yl)-6-methyl-2-oxo-DHPM-5-carboxylate : A chromene substituent enhances π-π stacking interactions, though bioactivity data are lacking .
Physicochemical Properties
The target compound has a molecular weight of 350.6 ± 0.6 g/mol . Substituting methyl with ethyl () increases molecular weight to ~364.6 g/mol, while fluorophenyl analogs () are lighter (~330 g/mol). Crystallographic studies (e.g., ) reveal hydrogen-bonding networks influenced by hydroxyl/ethoxy groups, critical for solid-state stability .
Preparation Methods
Synthesis of 4-(Benzyloxy)-3-Methoxybenzaldehyde
The aldehyde precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, is critical for introducing the 4-[4-(benzyloxy)-3-methoxyphenyl] substituent. This intermediate is synthesized via Williamson ether synthesis (Table 1).
Mechanistic Insight :
The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde undergoes nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃), yielding 4-(benzyloxy)-3-methoxybenzaldehyde. This step ensures the benzyloxy group is retained for subsequent reactions.
Biginelli Reaction for Tetrahydropyrimidine Core Formation
The tetrahydropyrimidine core is synthesized via the Biginelli reaction , a three-component condensation involving an aldehyde, a β-keto ester (e.g., methyl acetoacetate), and urea (Table 2).
Procedure :
-
Reaction Setup : Mix 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 mmol), methyl acetoacetate (1.2 mmol), and urea (1.0 mmol) in ethanol.
-
Catalyst Addition : Add H₂SO₄ (pH 4–5) or gluconic acid aqueous solution (GAAS) for eco-friendly catalysis.
-
Cyclization : Reflux at 60–80°C for 3–6 hours to form the tetrahydropyrimidine core.
-
Workup : Cool, precipitate with ice-water, and recrystallize from ethanol.
Structural Confirmation :
Introduction of the 1-Benzyl Group
The 1-benzyl substituent is introduced via N-alkylation after core formation. This step requires activation of the tetrahydropyrimidine’s nitrogen (Table 3).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 60–70% | |
| Purification | Column chromatography (CHCl₃/MeOH) |
Mechanistic Insight :
The NH group of the tetrahydropyrimidine undergoes nucleophilic substitution with benzyl bromide in a polar aprotic solvent (e.g., DMF), facilitated by a base (K₂CO₃). This introduces the benzyl group at position 1.
Alternative Synthetic Approaches
One-Pot Tandem Synthesis
A microwave-assisted Biginelli reaction reduces reaction time and enhances yield (Table 4).
| Component | Role | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldehyde | 4-(Benzyloxy)-3-methoxybenzaldehyde | Microwave, 80°C, 30 min | 85–90% | |
| β-Keto ester | Methyl acetoacetate | 1.2 equivalents | ||
| Urea | Nitrogen source | 1.0 equivalent |
Advantages :
Solvent-Free Mechanochemical Synthesis
A mortar-and-pestle grinding method eliminates solvent, improving safety and yield (Table 5).
Mechanistic Insight :
Mechanochemical activation enhances reactivity by disrupting intermolecular bonds, enabling efficient cyclization without heat.
Critical Challenges and Solutions
Side Reactions and Byproduct Formation
Disproportionation (e.g., bis(aryl)methanones) may occur under acidic conditions. Solutions include:
Q & A
Q. What synthetic strategies are effective for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas or urea derivatives. Substituents like the benzyloxy and methoxy groups are introduced via appropriately substituted benzaldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde). Cyclization steps, as seen in related dihydropyrimidines, may follow to stabilize the tetrahydropyrimidine core .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm substituent integration (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and stereochemistry of the tetrahydropyrimidine ring .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen bonding patterns .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. How can regioselectivity be controlled during synthesis?
Regioselectivity in the Biginelli reaction is influenced by steric and electronic effects of substituents on the aldehyde. Electron-donating groups (e.g., methoxy) at the 3- and 4-positions of the benzaldehyde enhance cyclization efficiency. Solvent polarity (e.g., ethanol vs. acetonitrile) and acid catalysts (e.g., HCl, p-TsOH) also modulate reaction pathways .
Advanced Research Questions
Q. How does X-ray crystallography resolve ambiguities in stereochemistry and crystal packing?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, the 1,2,3,4-tetrahydropyrimidine ring typically adopts a half-chair conformation, with the 4-substituted phenyl group occupying an equatorial position. Hydrogen bonding between the carbonyl oxygen (C2=O) and NH groups stabilizes the lattice, as observed in structurally analogous compounds .
Q. What strategies address contradictions in biological activity data across similar dihydropyrimidines?
Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 10 ) enhance antibacterial activity compared to methoxy derivatives .
- Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and solvent systems (DMSO vs. aqueous buffers) can skew results. Standardized MIC (minimum inhibitory concentration) protocols are recommended .
Q. How do computational methods complement experimental data in structure-activity relationship (SAR) studies?
Density Functional Theory (DFT) calculations predict electron density distributions, highlighting reactive sites (e.g., the C2=O group as a hydrogen bond acceptor). Molecular docking simulations with target enzymes (e.g., DNA gyrase) can rationalize bioactivity trends by analyzing binding affinities and steric clashes .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scaling the Biginelli reaction requires optimizing:
- Catalyst Loading : Reduced acid catalyst concentrations minimize side reactions.
- Purification : Column chromatography may be replaced with recrystallization using ethanol/water mixtures for cost-effective isolation .
Methodological Notes
- Synthesis Optimization : Use a 1:1:1 molar ratio of aldehyde, β-keto ester, and urea/thiourea in refluxing ethanol with p-TsOH (10 mol%) for 12–24 hours .
- Crystallization : Slow evaporation from dichloromethane/methanol (3:1) yields diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
